molecular formula C18H21N3O3 B11106550 N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11106550
M. Wt: 327.4 g/mol
InChI Key: OAZKCFFHZFUOEH-RGVLZGJSSA-N
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Description

N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, and amino functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O3/c1-3-24-17-10-14(8-9-16(17)22)11-20-21-18(23)12-19-15-7-5-4-6-13(15)2/h4-11,19,22H,3,12H2,1-2H3,(H,21,23)/b20-11+

InChI Key

OAZKCFFHZFUOEH-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC=C2C)O

Origin of Product

United States

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